molecular formula C23H32BClN2O6 B15280523 tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate

tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate

Cat. No.: B15280523
M. Wt: 478.8 g/mol
InChI Key: JTRLPNFTTZTXMK-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a chloro-substituted oxazinone, and a boronate ester

Preparation Methods

The synthesis of tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the oxazinone core, followed by the introduction of the boronate ester and the azetidine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester can form reversible covalent bonds with diols, which is useful in enzyme inhibition. The oxazinone moiety can participate in hydrogen bonding and other interactions that stabilize the compound within a biological system .

Comparison with Similar Compounds

Similar compounds include other boronate esters and oxazinone derivatives. For example:

Properties

Molecular Formula

C23H32BClN2O6

Molecular Weight

478.8 g/mol

IUPAC Name

tert-butyl 3-[[6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-benzoxazin-4-yl]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C23H32BClN2O6/c1-21(2,3)31-20(29)26-10-14(11-26)12-27-17-9-16(25)15(8-18(17)30-13-19(27)28)24-32-22(4,5)23(6,7)33-24/h8-9,14H,10-13H2,1-7H3

InChI Key

JTRLPNFTTZTXMK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)N(C(=O)CO3)CC4CN(C4)C(=O)OC(C)(C)C

Origin of Product

United States

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